molecular formula C33H29N3O5 B11671725 9,9-Dimethyl-6-[5-(4-nitrophenyl)-2-furyl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

9,9-Dimethyl-6-[5-(4-nitrophenyl)-2-furyl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B11671725
M. Wt: 547.6 g/mol
InChI Key: RTAUFJNZUXTZAX-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-11-[5-(4-NITROPHENYL)-2-FURYL]-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, furan, and phenylacetyl

Preparation Methods

The synthesis of 3,3-DIMETHYL-11-[5-(4-NITROPHENYL)-2-FURYL]-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps. The synthetic route typically starts with the preparation of the core dibenzo[b,e][1,4]diazepin-1-one structure, followed by the introduction of the furan and nitrophenyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The furan ring can participate in reduction reactions.

    Substitution: The phenylacetyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,3-DIMETHYL-11-[5-(4-NITROPHENYL)-2-FURYL]-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furan and phenylacetyl groups may also play a role in its biological activity by interacting with enzymes and receptors.

Comparison with Similar Compounds

Similar compounds include other dibenzo[b,e][1,4]diazepin-1-one derivatives with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C33H29N3O5

Molecular Weight

547.6 g/mol

IUPAC Name

9,9-dimethyl-6-[5-(4-nitrophenyl)furan-2-yl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H29N3O5/c1-33(2)19-25-31(27(37)20-33)32(29-17-16-28(41-29)22-12-14-23(15-13-22)36(39)40)35(26-11-7-6-10-24(26)34-25)30(38)18-21-8-4-3-5-9-21/h3-17,32,34H,18-20H2,1-2H3

InChI Key

RTAUFJNZUXTZAX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=C(O5)C6=CC=C(C=C6)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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